molecular formula C17H25BO2 B13927537 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13927537
M. Wt: 272.2 g/mol
InChI Key: RXAGKLHKOHIOIP-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms and an indane derivative, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indene with a boronic acid or boronic ester under specific conditions. A common method includes:

    Reaction with Boronic Acid: The indane derivative reacts with a boronic acid in the presence of a base such as potassium carbonate and a palladium catalyst.

    Reaction with Boronic Ester: The indane derivative can also react with a boronic ester in the presence of a base and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or other reduced forms.

    Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of different organic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of polymers, electronic materials, and other advanced materials due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action for 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium complex, which then couples with the halide.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester with a phenyl group instead of the indane derivative.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic ester with a bromophenyl group.

Uniqueness

2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its indane derivative, which can impart specific steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C17H25BO2

Molecular Weight

272.2 g/mol

IUPAC Name

2-(3,3-dimethyl-1,2-dihydroinden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO2/c1-15(2)11-10-12-8-7-9-13(14(12)15)18-19-16(3,4)17(5,6)20-18/h7-9H,10-11H2,1-6H3

InChI Key

RXAGKLHKOHIOIP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCC3(C)C

Origin of Product

United States

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